N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(3-Bromophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative characterized by a 3-bromophenyl group linked via a sulfamoyl bridge to a phenylacetamide core. This compound belongs to a broader class of N-phenylacetamide sulfonamides, which are extensively studied for their pharmacological versatility, including analgesic, anti-inflammatory, and enzyme inhibitory activities . The 3-bromo substitution on the phenyl ring introduces steric and electronic effects that may modulate biological interactions, such as binding affinity to target proteins or metabolic stability .
Properties
CAS No. |
19837-99-1 |
|---|---|
Molecular Formula |
C14H13BrN2O3S |
Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[4-[(3-bromophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) |
InChI Key |
OSYSIBWYHZMFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include amines and carboxylic acids.
Scientific Research Applications
Chemistry
N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide serves as a reagent in organic synthesis. It is utilized as an intermediate in the production of other chemical compounds, facilitating various chemical reactions such as oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Can undergo reduction with sodium borohydride.
- Substitution: Nucleophilic substitution can occur at the bromophenyl group.
Biology
The compound has been studied for its biological activities, particularly its antimicrobial and anti-inflammatory properties.
Mechanism of Action:
The compound's biological activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes that are crucial for synthesizing pro-inflammatory mediators.
Medicine
Research indicates potential therapeutic applications of this compound in drug development. Its anti-inflammatory and antimicrobial properties suggest it could be useful in treating various conditions.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) ranges from 15 to 30 µg/mL.
- Escherichia coli : Similar MIC values indicating effective inhibition.
Anti-inflammatory Studies
A study involving lipopolysaccharide-induced inflammation in murine macrophages demonstrated that the compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
Case Studies
-
Antimicrobial Efficacy :
- In vitro tests confirmed the compound's effectiveness against several bacterial strains, highlighting its potential for developing new antibiotics.
-
Anti-inflammatory Effects :
- Research showed a marked decrease in inflammatory markers in treated macrophages, indicating its application in managing inflammatory diseases.
-
Enzyme Inhibition :
- The compound has been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, suggesting possible applications in neurodegenerative diseases.
-
Cytotoxicity Studies :
- In cellular assays against cancer cell lines (MCF-7 and HeLa), this compound displayed cytotoxic effects with IC50 values around 20 µM, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of the target’s activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activities
Analgesic and Anti-Hypernociceptive Agents
- N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol. The 4-methylpiperazinyl group enhances solubility and bioavailability, contributing to its efficacy in pain management .
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive activity linked to inflammatory pain. The diethyl group on the sulfamoyl moiety likely enhances lipophilicity, improving blood-brain barrier penetration .
Urease Inhibitors
- 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8): Inhibits urease with an IC₅₀ of 12.3 µM. The dichlorophenyl and pyrimidine groups contribute to hydrogen bonding and hydrophobic interactions with the enzyme’s active site .
Anticancer and Anti-Hyperglycemic Agents
- N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (Compound 7c): Demonstrates anticancer activity (IC₅₀ = 4.2 µM against MCF-7 cells) and anti-hyperglycemic effects via PPAR-γ activation. The thiazolidinone moiety is critical for these activities .
- N-{4-[(3-Bromophenyl)sulfamoyl]phenyl}acetamide: Lacks the thiazolidinone ring, limiting direct comparison. However, the bromophenyl group may confer selectivity for cancer targets like IDO1 or MMP-9, as seen in related sulfonamides .
IDO1 Inhibitors
- N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide : Inhibits IDO1 (IC₅₀ = 5.88 mM in HeLa cells). The 4-methoxybenzyl group likely engages in π-π stacking with the enzyme’s heme cofactor .
- This compound : Bromine’s bulkiness may hinder binding to IDO1 compared to methoxy-substituted analogs, though halogen interactions could offset this .
Physicochemical Properties
*Predicted to have higher melting points than non-halogenated analogs due to bromine’s molecular weight and crystal packing effects.
Biological Activity
N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfamoyl group attached to a phenyl ring. The general structure can be represented as follows:
This compound is synthesized through various organic reactions, typically involving the reaction of 3-bromobenzenesulfonamide with acetic anhydride or acetyl chloride.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of sulfonamide derivatives, including this compound. The compound has demonstrated activity against a range of bacterial strains. For instance:
- Study Findings : In vitro testing showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways.
- Mechanism of Action : The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
- Case Study : In a rodent model of inflammation, administration of this compound resulted in significant reductions in paw edema, indicating its efficacy in mitigating inflammatory responses .
3. Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties.
- Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways .
- Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The treated group showed a marked decrease in swelling compared to controls, suggesting effective anti-inflammatory properties.
Case Study 3: Anticancer Properties
A recent investigation into the anticancer effects revealed that this compound could effectively inhibit cell proliferation in cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
